molecular formula C21H19ClN2O2S B2529047 N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline CAS No. 478048-59-8

N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline

Cat. No.: B2529047
CAS No.: 478048-59-8
M. Wt: 398.91
InChI Key: JNFAEWUOQPDFRG-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline is a complex organic compound with a molecular formula of C21H19ClN2O2S. This compound is characterized by the presence of a benzenesulfonyl group, a chloropyridinyl group, and a dimethylaniline moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl or chloropyridinyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-2-(benzenesulfonyl)-2-(4-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline
  • N-[(Z)-2-(benzenesulfonyl)-2-(6-bromopyridin-3-yl)ethenyl]-3,4-dimethylaniline

Uniqueness

N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2S/c1-15-8-10-18(12-16(15)2)23-14-20(17-9-11-21(22)24-13-17)27(25,26)19-6-4-3-5-7-19/h3-14,23H,1-2H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFAEWUOQPDFRG-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=C(C2=CN=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C(/C2=CN=C(C=C2)Cl)\S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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